AV-Ceramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AV-Ceramide is a synthetic derivative of ceramides, which are a class of sphingolipids. Ceramides are essential components of the cell membrane in plants, animals, fungi, and some prokaryotic viruses. They play a crucial role in maintaining the structural integrity of the cell membrane and are involved in various cellular processes, including cell signaling and apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: AV-Ceramide can be synthesized through several chemical routes. One common method involves the condensation of palmitoyl-CoA with serine to form a sphingoid base, which is then acylated with a fatty acid to produce ceramide. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bioreactors. The process involves the fermentation of genetically engineered yeast or bacteria that have been modified to produce high yields of ceramides. The fermentation broth is then subjected to extraction and purification processes to isolate the ceramide .

Analyse Des Réactions Chimiques

Types of Reactions: AV-Ceramide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ceramide-1-phosphate, which plays a role in cell signaling.

Reduction: Reduction of this compound can lead to the formation of dihydroceramide.

Substitution: Substitution reactions can occur at the amide or hydroxyl groups of this compound, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

Oxidation: Ceramide-1-phosphate.

Reduction: Dihydroceramide.

Substitution: Various ceramide derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

AV-Ceramide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the properties and reactions of sphingolipids.

Biology: Plays a role in cell signaling and apoptosis, making it a valuable tool in cell biology research.

Medicine: Investigated for its potential therapeutic effects in treating skin disorders, cardiovascular diseases, and metabolic disorders.

Industry: Used in the cosmetic industry for its moisturizing and skin barrier-enhancing properties

Mécanisme D'action

AV-Ceramide exerts its effects through several molecular mechanisms:

Cell Signaling: this compound is involved in the regulation of various signaling pathways, including those related to cell growth, differentiation, and apoptosis.

Molecular Targets: It targets specific proteins and enzymes involved in sphingolipid metabolism and cell signaling.

Pathways: this compound can activate or inhibit pathways such as the mitogen-activated protein kinase (MAPK) pathway and the protein kinase C (PKC) pathway

Comparaison Avec Des Composés Similaires

Ceramide-1-phosphate: A phosphorylated derivative of ceramide involved in cell signaling.

Dihydroceramide: A reduced form of ceramide with similar but distinct biological functions.

Sphingosine: A precursor to ceramide with its own signaling roles

Uniqueness: AV-Ceramide is unique in its synthetic origin and specific modifications that enhance its stability and functionality compared to natural ceramides. Its ability to be tailored for specific applications makes it a versatile compound in both research and industry .

Activité Biologique

AV-Ceramide, a specific ceramide compound, has garnered attention for its multifaceted biological activities, particularly in cellular signaling, apoptosis, and metabolic regulation. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Overview of Ceramides

Ceramides are sphingolipid metabolites that play critical roles in various cellular processes, including signaling pathways that regulate cell growth, differentiation, and apoptosis. They are involved in the formation of lipid bilayers and serve as bioactive molecules that influence cellular responses to stress and injury. This compound is a subtype that has been specifically studied for its unique properties and effects on cellular metabolism and apoptosis.

-

Apoptotic Pathways :

- This compound is known to induce apoptosis through its interaction with mitochondrial proteins, particularly the voltage-dependent anion channels (VDAC1 and VDAC2). Studies have shown that ceramides can bind to these channels, promoting the release of cytochrome c and subsequent activation of caspases, which are essential for the apoptotic process .

- A study demonstrated that the removal of VDAC2 rendered colon cancer cells resistant to ceramide-induced apoptosis, highlighting the significance of this interaction in cancer therapy .

-

Metabolic Regulation :

- Ceramides, including this compound, have been implicated in metabolic dysregulation associated with obesity and insulin resistance. Research indicates that ceramides can inhibit insulin signaling pathways, leading to decreased glucose uptake in cells .

- The degradation of ceramides into sphingosine by adiponectin receptors has been shown to counteract some of these negative effects, suggesting a complex interplay between ceramides and metabolic hormones .

Case Study 1: Ceramides in Cancer Therapy

A clinical trial investigated the effects of this compound on human colon cancer cells. The results indicated that treatment with this compound led to significant apoptosis in vitro, mediated by VDAC interactions. This finding supports the potential use of this compound as a therapeutic agent in cancer treatment.

Case Study 2: Metabolic Effects in Obesity

In a study examining obese mice models, administration of this compound resulted in altered lipid profiles and improved insulin sensitivity. The study concluded that targeting ceramide metabolism could be a viable strategy for managing obesity-related metabolic disorders.

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Nature (2019) | Identified VDAC2 as a key player in ceramide-induced apoptosis | Potential target for cancer therapies |

| PMC (2011) | Ceramides inhibit insulin signaling pathways | Implications for treatment of insulin resistance |

| ResearchGate (2020) | Ceramides linked to neurodegenerative diseases | Need for further exploration in neuroprotection |

Propriétés

IUPAC Name |

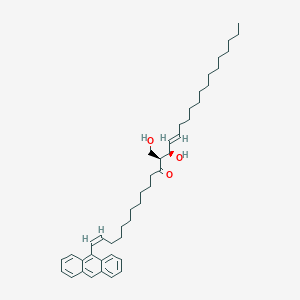

(1Z,13S,14R,15E)-1-anthracen-9-yl-14-hydroxy-13-(hydroxymethyl)nonacosa-1,15-dien-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O3/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-33-43(46)42(36-45)44(47)34-23-20-17-14-11-12-15-18-21-32-41-39-30-26-24-28-37(39)35-38-29-25-27-31-40(38)41/h21-22,24-33,35,42-43,45-46H,2-20,23,34,36H2,1H3/b32-21-,33-22+/t42-,43+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZHFXGFXOZVCO-WXOYOUKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)C(=O)CCCCCCCCCC=CC1=C2C=CC=CC2=CC3=CC=CC=C31)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)C(=O)CCCCCCCCC/C=C\C1=C2C=CC=CC2=CC3=CC=CC=C31)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.